REACTION_CXSMILES
|
[CH2:1]([N:3]([CH:7](C)C)[CH:4](C)C)C.BrC1[S:12][C:13]([Br:16])=[CH:14][N:15]=1.CNC>C(O)C>[Br:16][C:13]1[S:12][C:7]([N:3]([CH3:1])[CH3:4])=[N:15][CH:14]=1
|
Name
|
|
Quantity
|
0.72 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CN1)Br
|
Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 140° C. under microwave irradiation for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was sealed
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by MPLC (
|
Type
|
WASH
|
Details
|
eluted with a gradient of 0-50% ethyl acetate in hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(S1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |